molecular formula C22H20N6O B5168734 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5168734
M. Wt: 384.4 g/mol
InChI Key: PXGWDPMJUUQIQJ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with pyrazolyl and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole and pyridazine rings, followed by their coupling to the benzamide core. Key reagents often used in these reactions include hydrazine, various substituted anilines, and acyl chlorides. The reactions are usually carried out under controlled temperatures and may require catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide: A compound with a similar core structure but different substituents.

    4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: Another related compound with a pyrazole ring .

Uniqueness

What sets 2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-4-9-19(16(2)14-15)22(29)25-18-7-5-17(6-8-18)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWDPMJUUQIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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